molecular formula C13H18N4O B2552431 N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1384821-59-3

N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2552431
CAS No.: 1384821-59-3
M. Wt: 246.314
InChI Key: QXOUAZGDGPTUAZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic heterocyclic compound featuring a pyrazole core substituted with three methyl groups at the 1-, 3-, and 5-positions. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to pyrazole derivatives.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9-11(10(2)17(5)16-9)6-7-12(18)15-13(3,4)8-14/h6-7H,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOUAZGDGPTUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole-based derivatives reported in recent literature.

Substituent Effects on Pyrazole Core

  • N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine (): This derivative lacks the 1-methyl group on the pyrazole ring and replaces the enamide-cyano group with a thiazol-2-amine moiety. However, the thiazole ring may confer lower solubility compared to the cyano-enamide chain in the target compound .
  • Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate ():
    The ester group here introduces hydrolytic instability, unlike the more stable enamide in the target compound. The imidazole substituent could enhance metal coordination but may reduce selectivity in biological systems due to off-target interactions .

Electronic and Steric Properties

In contrast, analogs like 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-6-methylpyridin-4-ol () replace one methyl group with a hydroxyl-pyridine system, introducing hydrogen-bonding capacity but reducing lipophilicity .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Pyrazole Substituents Key Functional Groups Hypothetical LogP Potential Bioactivity
Target Compound 1,3,5-trimethyl Cyano-enamide 2.8 Enzyme inhibition (e.g., kinases)
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine 3,5-dimethyl Thiazol-2-amine 1.5 Antimicrobial
Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate 5-methyl Imidazole, ester 1.2 Antifungal, metal coordination
N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,3-diamine 3,5-dimethyl (multiple) Benzene-diamine 4.5 Broad-spectrum antifungal

Note: LogP values estimated via fragment-based methods; bioactivity inferred from structural analogs in .

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